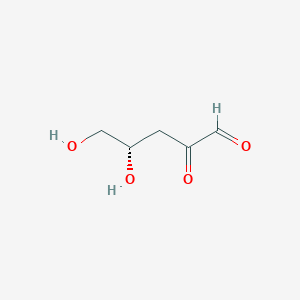

3-Deoxy-d-glycero-pentos-2-ulose

描述

Structure

3D Structure

属性

分子式 |

C5H8O4 |

|---|---|

分子量 |

132.11 g/mol |

IUPAC 名称 |

(4S)-4,5-dihydroxy-2-oxopentanal |

InChI |

InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2/t5-/m0/s1 |

InChI 键 |

QFNWRVAZZYFNCF-YFKPBYRVSA-N |

SMILES |

C(C(CO)O)C(=O)C=O |

手性 SMILES |

C([C@@H](CO)O)C(=O)C=O |

规范 SMILES |

C(C(CO)O)C(=O)C=O |

产品来源 |

United States |

Occurrence and Formation Mechanisms of 3 Deoxy D Glycero Pentos 2 Ulose

Non-Enzymatic Pathways

3-Deoxy-d-glycero-pentos-2-ulose is formed through several non-enzymatic chemical reactions, primarily related to the degradation of sugars and other organic compounds. These pathways are crucial in food chemistry and have been studied in various model systems.

The Maillard reaction, a form of non-enzymatic browning, is a primary route for the formation of this compound, also known as 3-deoxypentosulose. This compound is recognized as a key α-dicarbonyl intermediate, particularly during the thermal processing of foods. nih.govacs.org Research has shown that it is the predominant α-dicarbonyl compound formed during the thermal degradation of certain oligosaccharides. nih.govacs.orgresearchgate.net

The formation of 3-deoxypentosulose is intricately linked to the degradation of Amadori compounds, which are early-stage products of the Maillard reaction. nih.govacs.org However, the specific pathway leading to 3-deoxypentosulose is characteristic of oligosaccharides with α-1,4-glycosidic linkages, such as maltose (B56501). nih.govacs.orgresearchgate.net

The proposed mechanism involves several key steps:

An Amadori rearrangement occurs on the oligosaccharide.

This is followed by a β-elimination reaction, which removes the non-reducing sugar unit (e.g., a glucose molecule is eliminated from the maltose-derived Amadori product). researchgate.net This step forms an intermediate known as 1-amino-1,4-dideoxyhexosulose. nih.gov

A subsequent retro-Claisen condensation reaction takes place. nih.govacs.org This reaction involves the attack of a hydroxyl anion, causing the C1 carbon to be cleaved off, yielding formic acid or formamide. nih.govacs.org

The remaining five-carbon fragment rearranges to form this compound. nih.govresearchgate.net

This pathway is considered specific for oligo- and polysaccharides, as the initial sugar structure dictates the subsequent degradation route. nih.govacs.org

A significant finding in the study of 3-deoxypentosulose is its selective formation from the degradation of oligosaccharides. Investigations comparing the thermal degradation of D-glucose (a monosaccharide), maltose (a disaccharide), and maltotriose (a trisaccharide) demonstrated that 3-deoxypentosulose is a major product from maltose and maltotriose but is not formed from D-glucose under similar conditions. nih.govacs.org This highlights that the presence of a glycosidic bond is critical for steering the degradation pathway toward this specific pentose (B10789219) derivative. acs.org

| Starting Material | Predominant α-Dicarbonyl Product | Reference |

| D-Glucose | 3-Deoxyhexosulose, Glyoxal | acs.org |

| Maltose | This compound | nih.govacs.org |

| Maltotriose | This compound | nih.govacs.org |

The reaction conditions have a profound impact on the yield of this compound. The presence of amino compounds, a hallmark of the Maillard reaction, significantly enhances its formation. nih.govacs.org In contrast, under caramelization conditions (thermal degradation of sugars in the absence of amines), 3-deoxypentosulose is formed in much lower concentrations. nih.govacs.orgresearchgate.net The pH of the system also plays a role, as the final retro-Claisen cleavage step is facilitated by a hydroxyl anion, a reaction favored at neutral pH. nih.govacs.org The decomposition of Amadori compounds is also generally accelerated by increasing pH and the concentration of buffers like phosphate (B84403). nih.gov

While acid-catalyzed reactions are a known pathway for sugar degradation, they are not a primary route for the formation of this compound from hexoses. The acid-catalyzed dehydration of hexoses typically leads to the formation of other compounds, most notably 5-hydroxymethylfurfural (5-HMF) and its subsequent conversion products like levulinic acid and formic acid. mdpi.com The fragmentation of hexoses into smaller units like pentoses can occur under certain Maillard reaction conditions, but this is distinct from a direct, acid-catalyzed conversion pathway. nih.gov Therefore, the available scientific literature does not support acid-catalyzed degradation of hexoses as a significant mechanism for producing this compound.

The degradation of L-ascorbic acid (Vitamin C) provides another non-enzymatic pathway for the formation of pentos-2-ulose compounds. nih.govresearchgate.net L-ascorbic acid first oxidizes to dehydro-L-ascorbic acid (DHA). researchgate.net The irreversible hydrolysis of the DHA lactone ring yields 2,3-diketo-L-gulonic acid. researchgate.netoup.com Subsequent degradation of these intermediates can lead to various smaller carbonyl compounds.

Notably, research has identified 3-deoxy-L-glycero-pentos-2-ulose (also called 3-deoxy-L-xylosone) and L-threo-pentos-2-ulose (L-xylosone) as intermediates in the degradation of L-ascorbic acid. nih.govoup.comnih.gov It is crucial to note the stereochemistry; the degradation of the naturally occurring L-ascorbic acid results in the formation of L-enantiomers of these sugar derivatives. This pathway is a recognized source of reactive dicarbonyls in biological systems and food products containing vitamin C. nih.govresearchgate.net

Formation from Other Dicarbonyl Sugars

The formation of this compound is significantly observed during the thermal degradation of certain oligosaccharides. Research shows it is the predominant α-dicarbonyl compound formed from the heating of α-1→4 glucans such as maltose and maltotriose, particularly under conditions conducive to the Maillard reaction (in the presence of amino acids like glycine). acs.orgnih.gov

The proposed mechanism for its formation from oligosaccharides involves several steps:

An Amadori rearrangement occurs, followed by a vinylogous α-elimination from the 2,3-enediol structure, leading to the formation of 1-amino-1,4-dideoxyhexosulose. nih.gov

Subsequent keto-enol tautomerization yields a 1-imino-3-keto structure. nih.gov

A retro-Claisen reaction, initiated by the attack of a hydroxyl anion at the C1 position, causes the splitting off of this carbon. acs.orgnih.gov

This cleavage results in the formation of formic acid (or formamide) and a pentose derivative that subsequently reacts to form this compound. nih.gov

Interestingly, the yield of this compound is substantially lower in the absence of an amino compound, highlighting the importance of the Maillard reaction in this pathway. nih.govresearchgate.net Furthermore, this formation pathway is specific to oligo- and polysaccharides and is not a significant degradation product of glucose itself. nih.gov

Table 1: Formation of this compound from Oligosaccharides

| Precursor | Reaction Condition | Key Intermediate | Primary Products |

|---|---|---|---|

| Maltose, Maltotriose | Thermal degradation with glycine (Maillard reaction) | 1-amino-1,4-dideoxyhexosulose | This compound, Formic acid |

| Maltose, Maltotriose | Thermal degradation without glycine (Caramelization) | N/A | Low concentration of this compound |

Endogenous/In Vivo Formation Pathways

Within biological systems, this compound is formed through specific enzymatic and degradation pathways involving cellular metabolites and modified proteins.

Origin in Biological Systems from Fructose and Fructose-3-Phosphate

While the direct formation of the six-carbon analog, 3-deoxyglucosone, is known to occur from fructose and fructose-3-phosphate, the specific pathway for the five-carbon this compound from these precursors is less directly documented. nih.gov However, cellular metabolism provides precursors for its formation through other pathways.

Derivation from Poly(ADP-ribosyl) Histones

A specific enzymatic pathway has been identified where this compound is produced from modified nuclear proteins. The enzyme ADP-ribosyl protein lyase acts on (ADP-ribosyl)histone H2B, cleaving the bond between ADP-ribose and the histone. This enzymatic action releases a novel pentose, which has been identified as this compound. acs.org This pathway points to a role for the compound in the metabolism and turnover of ADP-ribosylated proteins.

Degradation of Ribulosamine/Erythrulosamine 3-Phosphates

A significant endogenous formation route involves the deglycation of proteins. researchgate.net Non-enzymatic glycation can occur when proteins react with sugars like ribose 5-phosphate, an intermediate of the pentose phosphate pathway, forming protein-bound ribulosamines. nih.gov

A protein repair enzyme, Fructosamine 3-kinase-related protein (FN3K-RP), phosphorylates these ribulosamines on the third carbon of the sugar moiety. researchgate.netnih.gov The resulting product, ribulosamine 3-phosphate, is highly unstable. nih.govnih.gov It undergoes spontaneous decomposition, which involves the elimination of the phosphate group. This process regenerates the free amino group on the protein and releases inorganic phosphate and this compound (also referred to as 3-deoxypentosone). nih.govresearchgate.net

Table 2: Stability of Ketoamine 3-Phosphate Intermediates

| Ketoamine 3-Phosphate Derivative | Half-life at 37°C | Source |

|---|---|---|

| Ribulosamine 3-phosphate (Pentose derivative) | ~30 minutes | nih.govnih.gov |

| Erythrulosamine 3-phosphate (Tetrose derivative) | ~5 minutes (at 30°C) | nih.govnih.gov |

| Fructosamine 3-phosphate (Hexose derivative) | ~8 hours | nih.gov |

Pathways in Glucose Metabolism and Degradation

Direct degradation of glucose is not a primary route for the formation of this compound. nih.gov However, glucose metabolism is intrinsically linked to its formation. The pentose phosphate pathway, a major branch of glucose metabolism, produces ribose 5-phosphate. nih.gov As described in the previous section, ribose 5-phosphate is a potent glycating agent that can react with proteins to form ribulosamines. The subsequent enzymatic phosphorylation and degradation of these adducts by the FN3K-RP pathway serves as an indirect but crucial link between glucose metabolism and the endogenous formation of this compound. researchgate.netnih.gov

Chemical Reactivity and Reaction Pathways of 3 Deoxy D Glycero Pentos 2 Ulose

Condensation Reactions

The dicarbonyl structure of 3-Deoxy-d-glycero-pentos-2-ulose makes it a prime substrate for condensation reactions with nucleophilic compounds, particularly those containing amino groups. These reactions are significant in the context of food chemistry and the study of advanced glycation end products (AGEs).

Reactions with Aminoguanidine (B1677879) and Related Hydrazines

Aminoguanidine is a well-known inhibitor of AGE formation, and its mechanism of action involves the trapping of reactive dicarbonyl species such as this compound.

The reaction between this compound and aminoguanidine is expected to form triazine derivatives. While specific studies detailing the reaction with this compound are not extensively documented, the reaction of aminoguanidine with other dicarbonyls, such as 1-deoxy-2,3-dicarbonyl hexose (B10828440) derivatives, has been shown to rapidly produce 6-methyl-5-substituted triazine derivatives at physiological pH and temperature. tandfonline.com This reaction serves as a model for the trapping mechanism of aminoguanidine. The reaction involves the condensation of the hydrazine (B178648) group of aminoguanidine with the dicarbonyl moiety of the sugar, followed by cyclization to form the stable triazine ring.

The inhibitory effect of aminoguanidine on the formation of advanced glycation end products (AGEs) is primarily attributed to its ability to react with and "trap" reactive dicarbonyl compounds like this compound. This prevents the dicarbonyls from reacting with amino groups of proteins, a key step in the formation of AGEs. The reaction between aminoguanidine and dicarbonyls is a rapid process that leads to the formation of stable, non-reactive triazine derivatives, effectively removing the reactive carbonyl species from the pool of reactants in the Maillard reaction. This trapping mechanism has been supported by studies on various dicarbonyl compounds.

Reactions with N-Methyl and N,N-Dimethylguanidine as Protein-Bound Arginine and Creatine Models

To understand the potential reactions of this compound with amino acid residues in proteins, researchers have utilized N-methylguanidine and N,N-dimethylguanidine as models for protein-bound arginine and creatine, respectively. nih.gov

The reaction of 3-deoxypentosulose with N-methylguanidine and N,N-dimethylguanidine leads to the formation of heterocyclic compounds. nih.gov Specifically, two diastereoisomers are isolated from each reaction. The reaction with N-methylguanidine yields 4-(2,3-dihydroxypropyl)-2-N-methylamino-2-imidazoline-5-one, while the reaction with N,N-dimethylguanidine produces 4-hydroxy-5-(2,3-dihydroxypropyl)-2-(N,N-dimethylamino)-5H-imidazole. nih.gov These products exist in different tautomeric forms in both aqueous solution and in the crystalline state. nih.gov

| Reactant | Product |

| This compound + N-Methylguanidine | 4-(2,3-dihydroxypropyl)-2-N-methylamino-2-imidazoline-5-one (two diastereoisomers) |

| This compound + N,N-Dimethylguanidine | 4-hydroxy-5-(2,3-dihydroxypropyl)-2-(N,N-dimethylamino)-5H-imidazole (two diastereoisomers) |

Degradation and Fragmentation Reactions

Under certain conditions, such as those encountered during thermal food processing, this compound can undergo degradation and fragmentation to form smaller, often aromatic, compounds.

Formation of Furfurals and Related Products

The degradation of 3-deoxyosones, including this compound, is a known pathway for the formation of furfural (B47365) and related furan (B31954) derivatives. This process typically involves the acid-catalyzed dehydration of the pentose (B10789219) derivative. While direct studies on the degradation of this compound to furfural are not extensively detailed in the provided search results, the formation of furfural from pentoses and their deoxy derivatives is a well-established reaction in carbohydrate chemistry. mdpi.com The mechanism involves the formation of a 1,2-enediol intermediate, followed by a series of dehydration steps that lead to the cyclization and formation of the aromatic furan ring of furfural. This reaction is a significant contributor to the color and flavor development in foods during cooking and processing.

Pathways Leading to Alpha-Dicarbonyl Compounds

This compound, also known as 3-deoxyxylosone, is a significant alpha-dicarbonyl compound formed during the thermal degradation of carbohydrates. Its formation is particularly prominent in the Maillard reaction, which occurs between amino acids and reducing sugars, as well as during caramelization.

Research has shown that 3-deoxypentosulose is the predominant alpha-dicarbonyl compound formed from the degradation of α-1→4 linked oligosaccharides like maltose (B56501) and maltotriose, especially under Maillard reaction conditions (in the presence of amino compounds). plos.org The formation from these larger sugars follows a specific pathway that is not observed with monosaccharides like glucose. plos.org One proposed mechanism involves the degradation of maltulose (an isomer of maltose). This process begins with a β-elimination reaction, followed by keto-enol tautomerization, leading to a 1,3-dicarbonyl intermediate. Subsequent hydrolysis of this intermediate yields formic acid and this compound as major products. plos.org

In the context of the Maillard reaction, the pathway can proceed through a retro-Claisen condensation of a 1-amino-1,4-dideoxyhexosulose derivative. plos.org This intermediate is formed after the initial condensation of the sugar with an amino acid and subsequent Amadori rearrangement. plos.org The process highlights the compound's role as a key intermediate in the complex network of reactions that lead to the formation of color and flavor in heated foods.

| Starting Material | Key Process | Proposed Mechanism | Major Products |

|---|---|---|---|

| Maltose / Maltotriose | Maillard Reaction / Caramelization | β-elimination from Maltulose, followed by keto-enol tautomerization and hydrolysis. plos.org | This compound, Formic Acid. plos.org |

| Oligosaccharides + Amino Compound | Maillard Reaction | Retro-Claisen condensation of a 1-amino-1,4-dideoxyhexosulose derivative. plos.org | This compound, Formamide. plos.org |

| Glucose / Fructose | Degradation | Formed via degradation of 3-deoxyglucosone. | This compound (3-deoxyxylosone). |

Retro-Aldolization and Cleavage Mechanisms

The formation of this compound is intrinsically linked to cleavage mechanisms of larger sugar molecules. As mentioned previously, its generation from maltose involves a β-elimination, which is a type of cleavage reaction, and a subsequent retro-Claisen condensation, which is mechanistically similar to a retro-aldol reaction. plos.orgresearchgate.net This reaction splits a C6 intermediate derived from the glucose unit of maltose, yielding the C5 compound 3-deoxypentosulose and a C1 fragment (formic acid or formamide). plos.org

The retro-aldol condensation is a fundamental reaction in carbohydrate chemistry. For a pentose, this C-C bond cleavage would typically occur between the α and β carbons relative to the carbonyl group. researchgate.net In the case of an aldopentose, this would theoretically yield a C2 fragment (glycolaldehyde) and a C3 fragment (glyceraldehyde). researchgate.net While the formation of 3-deoxypentosulose involves a more complex cleavage pathway from disaccharides, the principles of C-C bond lability inherent in retro-aldol reactions are central to its formation.

Isomerization and Tautomerization Processes

As a ketoaldopentose, this compound possesses both a ketone group at the C2 position and an aldehyde group at the C1 position. This structure allows it to exist in equilibrium with various isomeric forms through tautomerization. These include keto-enol tautomers, which are critical intermediates in its formation and subsequent reactions. plos.org

Furthermore, the compound can undergo intramolecular cyclization to form hemiacetal structures. This results in an equilibrium between the linear acyclic form and various cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. This duality between linear and cyclic forms is a hallmark of sugar chemistry and dictates the compound's reactivity in different chemical environments.

Enzymatic and Catalyzed Transformations

Phosphate-Catalyzed Degradation

The degradation of carbohydrates and the formation of intermediates like 3-deoxypentosulose can be influenced by catalysts. Studies have shown that heating oligosaccharides such as maltose and its isomer maltulose in a phosphate (B84403) buffer solution (e.g., at pH 7.5) accelerates the formation of this compound. plos.org In this environment, maltose first isomerizes to maltulose, which is then degraded via β-elimination, a reaction facilitated by the phosphate ions acting as a catalyst. This leads to the characteristic cleavage products, including the target C5 dicarbonyl compound. plos.org

Role in Aldolase-Catalyzed Reactions

Aldolases are enzymes that catalyze reversible aldol (B89426) addition and cleavage reactions, playing a central role in carbohydrate metabolism. While direct studies on the interaction of this compound with aldolases are limited, the function of these enzymes with structurally similar substrates provides significant insight. Key examples include 2-keto-3-deoxygluconate (B102576) (KDG) aldolase (B8822740) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, which are crucial in the Entner-Doudoroff pathway. researchgate.netnih.gov

These enzymes catalyze the reversible cleavage of their respective substrates into pyruvate (B1213749) and either glyceraldehyde or glyceraldehyde-3-phosphate. researchgate.netnih.govabcam.com KDG and KDPG are, like 3-deoxypentosulose, 3-deoxy-2-keto sugars. The substrate specificity of these aldolases can be quite high, but some exhibit promiscuity. researchgate.net For instance, KDG aldolase from Sulfolobus solfataricus can cleave both KDG and its galacto-isomer, D-2-keto-3-deoxygalactonate (KDGal). researchgate.net The ability of aldolases to recognize and act upon 3-deoxy-keto substrates suggests a potential, though perhaps inefficient, interaction with this compound or its phosphorylated derivatives in biological systems.

| Enzyme | Natural Substrate | Cleavage Products | Relevance |

|---|---|---|---|

| KDPG Aldolase | 2-keto-3-deoxy-6-phosphogluconate (KDPG) | Pyruvate + Glyceraldehyde-3-phosphate nih.govabcam.com | Acts on a phosphorylated 3-deoxy-2-keto sugar acid. |

| KDG Aldolase | 2-keto-3-deoxygluconate (KDG) | Pyruvate + Glyceraldehyde researchgate.net | Acts on a non-phosphorylated 3-deoxy-2-keto sugar acid. |

Biotransformations via Fungal Enzymes (e.g., Pyranose Dehydrogenase)

Fungi, particularly litter-decomposing basidiomycetes, produce extracellular enzymes that play a role in lignocellulose degradation. Among these are pyranose dehydrogenases (PDHs), which are flavin-dependent oxidoreductases. plos.orgnih.gov These enzymes exhibit broad substrate specificity, oxidizing a wide range of monosaccharides and oligosaccharides, including D-glucose, D-xylose, and L-arabinose. plos.orgnih.gov

PDHs catalyze the oxidation of sugars, often at multiple positions. Depending on the sugar structure and the specific enzyme, selective mono-oxidations can occur at C2 or C3, or sequential di-oxidations at C2 and C3. plos.orgnih.gov These reactions lead to the formation of highly reactive dehydrosugars, also known as aldosuloses or diketo sugars, which are carbonyl derivatives. nih.gov For example, pyranose dehydrogenase from Agaricus bisporus can oxidize D-xylose first at C-2 and successively at C-3 to yield D-glycero-pentos-2,3-diulose. Given that this compound is a C5 aldosulose, it falls within the class of compounds that can be produced or potentially transformed by these versatile fungal enzymes. The action of PDHs represents a significant pathway for the biotransformation of simple sugars into complex dicarbonyl derivatives in nature. plos.orgnih.gov

Analytical and Characterization Methodologies for 3 Deoxy D Glycero Pentos 2 Ulose

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of 3-Deoxy-d-glycero-pentos-2-ulose from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. In the context of sugar analysis, HPLC is frequently combined with mass spectrometry (LC-MS) for definitive identification and quantification. researchgate.net For instance, LC-MS has been successfully used to separate, identify, and quantify related sugars like D-glucose and mannose. researchgate.net

A particularly effective HPLC mode for separating highly polar compounds like sugars is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This method has proven effective for the separation of sugar phosphates and nucleotide sugars. rsc.org The separation is typically achieved using an ethylene-bridged hybrid (BEH) amide column with a gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) as mobile phases. rsc.org

Table 1: Example HPLC Conditions for Sugar Derivative Separation

| Parameter | Condition | Reference |

|---|---|---|

| Technique | HILIC-UPLC | rsc.org |

| Column | Waters Acquity BEH glycan column (1.7 μm, 2.1 × 150 mm) | rsc.org |

| Mobile Phase A | Aqueous NH4COOH (50 mM, pH 4.5) | rsc.org |

| Mobile Phase B | Acetonitrile | rsc.org |

| Flow Rate | 0.5 mL/min | rsc.org |

| Column Temperature | 60 °C | rsc.org |

| Gradient | Linear gradient from 95% to 20% of solvent B over 14.5 minutes | rsc.org |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For non-volatile sugars like this compound, a derivatization step is required to convert them into volatile derivatives, typically through oximation and/or silylation, before GC/MS analysis.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers enhanced separation capacity and sensitivity, making it suitable for analyzing complex matrices. copernicus.orgusda.gov This technique has been applied to identify hundreds of organic compounds in complex samples, demonstrating its utility for detailed molecular-level analysis. copernicus.org The quantification using GC/MS can be highly accurate, with methods developed for various analytes showing excellent linearity (correlation coefficient R² > 0.9) and reproducibility (relative standard deviation < 10-20%). copernicus.orgusda.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the separation of compounds. bohrium.com It is particularly useful for monitoring reaction progress and for the initial separation of sugars and their derivatives. rsc.org For sugar analysis, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of solvents like n-butanol, ethanol, and water. rsc.org

After separation, the spots are visualized using a staining reagent. A common stain for sugars is an orcinol (B57675) solution in aqueous sulfuric acid, which reveals the location of the sugar spots upon heating. rsc.org The mobility of the compounds on the TLC plate is dependent on their structure; for example, GSLs with shorter sugar chains exhibit higher mobility. nih.gov TLC has been used effectively to determine the optimal pH and temperature for enzymatic reactions involving sugars by observing the depletion of the substrate. rsc.org

Table 2: Typical TLC System for Sugar Analysis

| Component | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 TLC sheets (on aluminium) | rsc.org |

| Mobile Phase | n-butanol/ethanol/water (5:3:2, v:v:v) | rsc.org |

| Visualization | Orcinol stain (40 mg orcinol monohydrate in 20 mL aqueous H2SO4 (3.6 M)) followed by heating. | rsc.org |

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. One-dimensional (1D) ¹H NMR is particularly useful for identifying specific structural features, such as the anomeric protons in sugars. rsc.org The chemical shifts and coupling constants of these protons provide information about the stereochemistry and conformation of the sugar ring. For example, in the analysis of D-xylose, the anomeric proton (H1) for the α-anomer appears at a different chemical shift (δ 5.21 ppm) than that of the β-anomer (δ 4.56 ppm), allowing for the determination of their relative ratios in a mixture. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by establishing correlations between different nuclei (¹H-¹H, ¹H-¹³C). This allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the compound's constitution and relative stereochemistry.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the structure of compounds. Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are soft ionization techniques commonly used for the analysis of thermally labile and non-volatile molecules like sugars.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) involves bombarding the analyte, which is dissolved in a non-volatile matrix like glycerol (B35011) or 3-nitrobenzyl alcohol (NBA), with a high-energy beam of atoms. scripps.edu This technique has been used to study the relative cation binding preferences of monosaccharides by analyzing the intensity of sodiated or lithiated molecular ions. scripps.edu For sugar analysis, an NBA/methanol matrix can yield intense and reproducible ion signals with minimal fragmentation. scripps.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a very soft ionization method that is easily coupled with liquid chromatography (LC-MS). It is widely used for analyzing polar molecules, including sugars and their conjugates. researchgate.net ESI-MS can be used to study the formation of adducts with alkali cations, providing insights into the structural differences between isomers. scripps.edu Tandem mass spectrometry (MS/MS or MSⁿ) experiments, often using Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD), are crucial for detailed structural elucidation. mdpi.comnih.gov In CID, the precursor ion is fragmented by collision with an inert gas, often leading to the cleavage of glycosidic bonds and providing information about the glycan structure. nih.gov ETD is valuable for determining the exact site of glycosylation on a peptide backbone, as it preferentially cleaves the peptide bonds while leaving the fragile glycan structures intact. nih.gov

Advanced Research Perspectives and Future Directions

Theoretical and Computational Investigations

Theoretical and computational chemistry offers powerful tools to dissect the intricate molecular properties and reactive nature of 3-Deoxy-d-glycero-pentos-2-ulose. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving carbohydrates. nih.govresearchgate.net In the context of this compound, which is a significant intermediate in the Maillard reaction, DFT calculations can map out the intricate network of reactions that lead to the formation of flavor, aroma, and color compounds in food. nih.govresearchgate.netacs.org

Researchers can use DFT to model the initial stages of the Maillard reaction, such as the condensation of a reducing sugar with an amino acid, and subsequent rearrangements like the Amadori or Heyns rearrangements that can lead to the formation of 3-deoxypentosulose. nih.govnih.gov These computational studies can determine the activation energies and reaction enthalpies for various proposed pathways, thereby identifying the most energetically favorable routes. For instance, DFT calculations can shed light on the formation of 3-deoxypentosulose from the degradation of oligosaccharides, a pathway believed to be specific to these larger sugar molecules. nih.gov By understanding these mechanisms at a quantum-mechanical level, it becomes possible to predict and control the outcomes of these reactions in various applications.

Table 1: Application of DFT in Studying Reaction Mechanisms of this compound

| Area of Investigation | Key Insights from DFT |

| Maillard Reaction Pathways | Elucidation of energetically favorable routes for the formation of flavor and color compounds from 3-deoxypentosulose. nih.govresearchgate.netacs.org |

| Formation from Oligosaccharides | Understanding the specific mechanisms, such as retro-Claisen condensation, leading to 3-deoxypentosulose from maltose (B56501) and other oligosaccharides. nih.gov |

| Degradation Pathways | Prediction of the subsequent reactions of 3-deoxypentosulose to form various heterocyclic compounds. |

| Influence of Reaction Conditions | Modeling the effect of pH, temperature, and solvent on reaction kinetics and product distribution. researchgate.net |

Computational Modeling of Enzymatic Transformations

The enzymatic synthesis and conversion of deoxysugars are of significant interest for creating novel bioactive compounds. nih.govchemistryworld.com Computational modeling, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, provides a dynamic view of how enzymes interact with substrates like this compound.

These models can simulate the binding of the sugar within the enzyme's active site, revealing the key amino acid residues involved in catalysis. nih.gov This understanding is crucial for protein engineering efforts aimed at improving enzyme efficiency or altering substrate specificity to produce desired deoxysugar derivatives. researchgate.neteurekaselect.com For example, modeling can help to understand the promiscuity of certain enzymes that can act on a variety of deoxysugar substrates, which is valuable for expanding the synthetic toolbox for carbohydrate chemists. chemistryworld.comresearchgate.neteurekaselect.com

Conformational Analysis of Isomeric Forms

The biological activity and reactivity of carbohydrates are intimately linked to their three-dimensional structures. This compound, like other sugars, can exist in various isomeric and conformational forms, including different ring structures (furanose) and anomers (α and β). unimo.it Computational methods, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in characterizing these conformational landscapes. unimo.itnih.govmdpi.comfrontiersin.org

Molecular mechanics (MM) and MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energetic barriers between them. gu.senih.gov These studies can reveal the preferred shapes of the sugar ring and the orientation of its substituents in solution, which is critical for understanding its interactions with enzymes and other biological molecules. nih.gov

Biotechnological and Industrial Applications (Research Focus)

The unique structure of this compound makes it a valuable building block in the synthesis of specialized carbohydrates with potential applications in medicine and materials science.

Enzymatic Production and Derivatization for Specialized Carbohydrate Synthesis

The chemoenzymatic synthesis of deoxysugars and their derivatives offers a green and highly selective alternative to traditional chemical methods. rsc.orgresearchgate.net Enzymes can be employed for the specific production of this compound or for its subsequent modification to create more complex and valuable carbohydrates. nih.gov

Research in this area focuses on identifying and engineering enzymes with the desired activity and substrate specificity. nih.gov For instance, enzymes could be used to introduce modifications at specific positions of the 3-deoxypentosulose backbone, leading to the synthesis of novel sugar derivatives with tailored properties. These derivatives could then be incorporated into oligosaccharides and glycoconjugates to study their biological roles or to develop new therapeutic agents. rug.nl

Methodological Advancements in Detection and Quantification

Accurate and sensitive detection and quantification of this compound are crucial for both fundamental research and quality control in the food industry. As a dicarbonyl compound, it is highly reactive and often present in low concentrations within complex matrices, posing significant analytical challenges. nih.govresearchgate.net

Recent advancements in analytical techniques have significantly improved the ability to measure such compounds. High-performance liquid chromatography (HPLC) coupled with various detection methods is a cornerstone of dicarbonyl analysis. usst.edu.cn To enhance sensitivity and selectivity, derivatization of the dicarbonyl groups is often employed prior to analysis. nih.govoup.comresearchgate.net

Table 2: Advanced Analytical Techniques for this compound

| Technique | Principle and Advancement | Application for 3-Deoxypentosulose |

| LC-MS/MS | Liquid chromatography for separation coupled with tandem mass spectrometry for highly selective and sensitive detection. nih.govmdpi.com | Enables the identification and quantification of 3-deoxypentosulose in complex mixtures like food products and biological samples, even at trace levels. mdpi.com |

| HPLC with Fluorescence Detection | Derivatization with fluorescent tags allows for highly sensitive detection after HPLC separation. nih.govresearchgate.net | Offers a robust and sensitive method for routine quantification in quality control settings. nih.gov |

| NMR Spectroscopy | Provides detailed structural information, allowing for the unambiguous identification and conformational analysis of 3-deoxypentosulose and its isomers. unimo.itauremn.org.br | Crucial for fundamental studies on its structure and reactivity in different environments. unimo.itnih.gov |

These advanced methods not only allow for more accurate quantification but also provide deeper insights into the formation and fate of this compound in various systems.

Development of More Sensitive and Specific Analytical Methods for In Vivo Studies

The transient and reactive nature of this compound, also known as 3-deoxyglucosone (3-DG), presents significant challenges for its accurate measurement in biological systems. Early methods often involved multiple complex steps, including derivatization, extraction, and separation. nih.gov However, recent advancements have focused on creating more streamlined, sensitive, and specific assays crucial for understanding its precise role in vivo.

One established method involves derivatization followed by high-performance liquid chromatography (HPLC). In this approach, 3-DG is reacted with 2,3-diaminonaphthalene to form a stable quinoxaline derivative, 2-(2,3,4-trihydroxybutyl)-benzo[g]quinoxaline. nih.gov This derivative possesses a characteristic UV spectrum, allowing for its detection and quantification at 268 nm using HPLC. This technique proved sensitive enough to detect concentrations as low as 10 ng/mL (61.7 nM) in vitro and was successfully adapted for the in vivo detection of 3-DG in plasma. nih.gov Studies using this method have shown that plasma levels of free 3-DG are significantly elevated in streptozotocin-induced diabetic rats (918 +/- 134 nM) compared to healthy controls (379 +/- 69 nM). nih.gov

Other analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have also been employed to measure 3-DG levels, particularly in conditions like diabetes and uremia where the compound is found in markedly increased concentrations. medchemexpress.comnih.gov These methods have been crucial in demonstrating that the measured plasma concentration of 3-DG can differ based on the sample preparation method, which may measure either the free form of the compound or the total amount, including what is reversibly bound to proteins. medchemexpress.com

| Method | Principle | Derivatization Agent | Detection Limit | Key Findings | Reference |

| HPLC with UV Detection | Chromatographic separation of a stable derivative. | 2,3-diaminonaphthalene | 10 ng/mL (61.7 nM) | Plasma 3-DG is significantly higher in diabetic rats vs. controls. | nih.gov |

| Chemiluminescent Enzyme Immunoassay | Specific monoclonal antibody recognition of a biotinylated derivative. | DAB-link-biotin | Not specified, but described as "highly sensitive". | Serum 3-DG is higher in diabetic rats; simplifies assay by removing extraction step. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and mass-based detection of volatile derivatives. | Various | Not specified | Confirmed elevated 3-DG levels in diabetes and uremia. | medchemexpress.comnih.gov |

Elucidation of Novel Biological Pathways Involving this compound

This compound is a highly reactive dicarbonyl compound that is now understood to be a key intermediate in several significant biological pathways, ranging from its formation as a metabolic byproduct to its role in the pathology of chronic diseases. medchemexpress.comnih.gov

Synthesis and Detoxification Pathways: The synthesis of 3-DG in vivo occurs primarily through two main routes: the Maillard reaction and the polyol pathway. medchemexpress.comnih.gov In conditions of hyperglycemia, both of these pathways are enhanced, leading to increased production and accumulation of 3-DG. medchemexpress.comnih.gov It can also be formed from the decomposition of Amadori adducts on glycated proteins. researchgate.net

The body has enzymatic pathways to detoxify 3-DG and mitigate its reactivity. These pathways include:

Reduction: 3-DG can be reduced to the less reactive 3-deoxyfructose (3-DF). medchemexpress.comresearchgate.net Aldehyde reductase has been identified as a major enzyme responsible for this reduction. acs.org

Oxidation: Alternatively, 3-DG can be oxidized to 2-keto-3-deoxygluconic acid. medchemexpress.comnih.gov

Studies comparing normoglycemic and diabetic individuals suggest a possible impairment in the detoxification pathway that converts 3-DG to 3-DF in people with diabetes, which could contribute to its accumulation. researchgate.net

Role in Advanced Glycation End Product (AGE) Formation: One of the most significant roles of 3-DG is as a potent precursor to Advanced Glycation End Products (AGEs). medchemexpress.comnih.gov As an α-oxoaldehyde, 3-DG is far more reactive than reducing sugars and rapidly reacts with the amino groups of proteins, lipids, and DNA. nih.govtaylorandfrancis.com This non-enzymatic modification process, known as the Maillard reaction, leads to the formation of a variety of AGEs, including pyrraline, pentosidine, Nε-(carboxymethyl)lysine, and imidazolone, the last of which is a highly specific product of 3-DG. medchemexpress.comnih.gov The accumulation of these AGEs is strongly implicated in the long-term complications of diabetes, such as vascular damage. nih.gov High levels of dicarbonyls like 3-DG lead to a state known as "carbonyl stress," which plays a crucial role in the pathogenesis of diabetic complications. nih.govtaylorandfrancis.com

Novel Cellular Targets and Pathways: Recent research has begun to uncover more specific and novel biological pathways affected by 3-DG. One such pathway involves the glycation of nuclear proteins. A study demonstrated that 3-DG can modify the core histone protein H3, leading to structural changes and the formation of AGEs on the histone itself. nih.gov Since histones are fundamental to chromatin structure and gene regulation, their glycation by 3-DG may compromise chromatin integrity and function, potentially worsening diabetic complications by altering gene expression. nih.gov This finding points to a direct mechanism by which metabolic dysregulation can impact the epigenome and cellular function at a fundamental level.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 3-Deoxy-d-glycero-pentos-2-ulose, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The compound is primarily synthesized via reverse Claisen condensation of 4-deoxyhexos-3-ulose under neutral or alkaline conditions. Key parameters include pH control (7.0–9.0), temperature (25–40°C), and catalyst selection (e.g., inorganic bases). Yield optimization requires monitoring reaction kinetics using HPLC or spectrophotometric assays to track intermediate degradation .

Q. What analytical techniques are recommended for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Comparative analysis with reference standards (e.g., CRC Handbook data) ensures accuracy. For crystalline samples, X-ray diffraction (XRD) resolves absolute configuration .

Q. How does this compound degrade under varying pH conditions, and what are the primary degradation products?

- Methodological Answer : Under alkaline conditions (pH > 9), it undergoes β-elimination to form formic acid and 1,2-enediol derivatives. Acidic environments (pH < 3) promote dehydration to 3,4-dideoxypentosulose. Degradation pathways are monitored via GC-MS or ion chromatography, with kinetic studies performed at controlled temperatures (20–50°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:

- Repurifying samples via preparative HPLC or recrystallization.

- Cross-validating data with computational chemistry tools (e.g., DFT-based NMR chemical shift predictions).

- Replicating experiments under standardized conditions (e.g., deuterated solvents, controlled humidity) .

Q. What in silico approaches are effective in predicting the stability and reactivity of this compound in biological systems?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER) model aqueous stability. Density Functional Theory (DFT) calculates transition states for glycosylation reactions. Databases like PubChem or NIST Chemistry WebBook provide thermodynamic parameters (e.g., Gibbs free energy) for benchmarking .

Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be addressed?

- Methodological Answer : Matrix interference (e.g., proteins, lipids) necessitates sample pre-treatment:

- Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Derivatization (e.g., trimethylsilylation) for enhanced GC-MS sensitivity.

- Internal standardization using isotopically labeled analogs (e.g., ¹³C-labeled compounds) .

Q. How does the stereochemical configuration of this compound influence its role in Maillard reaction pathways?

- Methodological Answer : The d-glycero configuration enhances nucleophilic reactivity at C-2, accelerating Schiff base formation with amino acids. Comparative studies using enantiomeric pairs (e.g., d vs. l forms) in model systems (e.g., lysine/glucose assays) quantify reaction rates via UV-Vis spectroscopy or LC-MS/MS .

Methodological Best Practices

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis and degradation studies .

- Data Validation : Cross-reference spectral data with authoritative databases (e.g., CRC Handbook) to minimize artifacts .

- Ethical Compliance : For biological studies, adhere to protocols for human/animal subjects, including IRB approvals and material safety assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。